N-(4-benzoylphenyl)-2-phenoxypropanamide
Description
N-(4-Benzoylphenyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a benzoylphenyl group attached to a propanamide backbone with a phenoxy substituent at the C2 position. The benzoylphenyl moiety is a recurring pharmacophore in compounds interacting with peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism .
Properties
Molecular Formula |
C22H19NO3 |
|---|---|
Molecular Weight |
345.4g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C22H19NO3/c1-16(26-20-10-6-3-7-11-20)22(25)23-19-14-12-18(13-15-19)21(24)17-8-4-2-5-9-17/h2-16H,1H3,(H,23,25) |
InChI Key |
FYDZUVWJTUBEIL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Activity Profiles
A comparative analysis of structural analogs reveals key structure-activity relationships (SAR):
Key Structural and Functional Insights
Benzoylphenyl Position Matters: The para position (4-benzoylphenyl) is critical for lipid-lowering activity.
Amide Backbone Modifications: Replacing phenoxypropanamide with indole- or pyrrole-carboxamide enhances lipid-lowering efficacy. For example, pyrrole-2-carboxamide derivatives () achieved 22% HDL-C elevation, outperforming phenoxypropanamide-based herbicidal analogs .
Phenoxy Substituent Applications: Phenoxypropanamide derivatives exhibit divergent activities based on attached groups. While the target compound’s activity is unspecified, ’s uracil-phenoxypropanamide hybrid demonstrated potent herbicidal effects, indicating structural flexibility for tailored applications .
Mechanistic Comparisons
- PPAR Activation : Compounds like N-(4-benzoylphenyl)indole/pyrrole-carboxamides () likely activate PPARα/γ, mimicking fibrates (e.g., gemfibrozil) to ↓ triglycerides and ↑ HDL-C .
- Herbicidal Action: Phenoxypropanamide hybrids with uracil moieties () may inhibit acetolactate synthase (ALS), a common herbicide target, though exact mechanisms require validation .
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